1-Ethyl-1h-tetrazole
CAS No.: 25108-33-2
Cat. No.: VC3744925
Molecular Formula: C3H6N4
Molecular Weight: 98.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25108-33-2 |
|---|---|
| Molecular Formula | C3H6N4 |
| Molecular Weight | 98.11 g/mol |
| IUPAC Name | 1-ethyltetrazole |
| Standard InChI | InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3 |
| Standard InChI Key | PZDFYVBXRWSAON-UHFFFAOYSA-N |
| SMILES | CCN1C=NN=N1 |
| Canonical SMILES | CCN1C=NN=N1 |
Introduction
Chemical Structure and Properties
1-Ethyl-1H-tetrazole consists of a tetrazole ring with an ethyl group (-CH₂CH₃) attached to the N1 position. The tetrazole ring is a planar, aromatic heterocycle with four nitrogen atoms and one carbon atom. This unique structure creates an electron-rich system with distinctive chemical properties.
Physical and Chemical Properties
The physical and chemical properties of 1-Ethyl-1H-tetrazole are influenced by its heterocyclic nitrogen-rich structure. Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special architecture contributes to the compound's reactivity profile and potential applications in various fields.
Table 1: Key Physical and Chemical Properties of 1-Ethyl-1H-tetrazole
| Property | Characteristic |
|---|---|
| Molecular Formula | C₃H₆N₄ |
| Molecular Weight | 98.11 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in polar organic solvents |
| Aromaticity | Aromatic heterocycle |
| Nitrogen Content | High (57.12% by weight) |
| Ring Structure | Five-membered with four nitrogen atoms |
The compound's high nitrogen content makes it particularly valuable in applications requiring nitrogen-rich molecules, such as energetic materials, pharmaceuticals, and specialized chemical reagents.
Structural Characteristics
The tetrazole ring in 1-Ethyl-1H-tetrazole is planar with delocalized electrons, contributing to its aromatic character. The ethyl group attached to the N1 position influences the electronic distribution within the molecule, affecting its reactivity and binding properties in biological systems.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Ethyl-1H-tetrazole can be accomplished through several methodological approaches, particularly through the alkylation of the parent tetrazole compound.
One common synthesis route involves the reaction of 1H-tetrazole with an ethylating agent such as diethyl sulfate or ethyl halides under controlled conditions. This approach typically requires base-catalyzed conditions to facilitate the N-alkylation process. The reaction conditions must be carefully controlled to ensure regioselectivity, as multiple nitrogen atoms in the tetrazole ring could potentially undergo alkylation.
Modern Synthetic Strategies
Contemporary synthetic methodologies for tetrazole derivatives employ more efficient and environmentally friendly approaches. These include microwave-assisted synthesis, which can enhance reaction efficiency and reduce reaction times compared to conventional heating methods. Additionally, flow chemistry techniques have been developed for the continuous production of tetrazole derivatives, offering advantages in terms of scalability and process control.
Chemical Reactions
Reaction Patterns
1-Ethyl-1H-tetrazole exhibits reactivity patterns typical of nitrogen-containing heterocycles, participating in various chemical transformations including:
Electrophilic Substitution
The tetrazole ring can undergo electrophilic aromatic substitution reactions, albeit with limited regioselectivity due to the electron-rich nature of the heterocycle.
Nucleophilic Reactions
The carbon atom within the tetrazole ring can be susceptible to nucleophilic attack under specific conditions, leading to ring-opening products or substituted derivatives.
Coordination Chemistry
1-Ethyl-1H-tetrazole can function as a ligand in coordination chemistry, binding to metal centers through its nitrogen atoms. This property is valuable in the development of metal complexes with applications in catalysis and materials science.
Stability Considerations
The stability of 1-Ethyl-1H-tetrazole is influenced by its high nitrogen content, which can contribute to energetic properties under certain conditions. The compound's thermal stability and sensitivity to impact or friction are important considerations for its handling and storage, particularly in research settings.
Biological Activities
Antimicrobial Properties
Tetrazole derivatives, including those with structures similar to 1-Ethyl-1H-tetrazole, have demonstrated significant antimicrobial properties. Compounds containing the tetrazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function, making tetrazole-containing compounds valuable candidates for antibacterial drug development.
Additional Pharmacological Effects
Beyond antimicrobial applications, tetrazole derivatives have exhibited diverse biological activities that may be relevant to 1-Ethyl-1H-tetrazole:
Table 2: Potential Biological Activities of Tetrazole Derivatives
| Biological Activity | Potential Mechanism | Relevance to Research |
|---|---|---|
| Antibacterial | Cell wall disruption | High interest for antibiotic development |
| Enzyme Inhibition | Binding to active sites | Applications in enzyme-targeted therapies |
| Anti-inflammatory | Modulation of inflammatory pathways | Potential in treating inflammatory conditions |
| Anticancer | Induction of apoptosis | Exploration in oncology research |
| Anticonvulsant | Neurological pathway modulation | Investigation for seizure disorders |
Many of these biological activities have been documented in various tetrazole derivatives, suggesting potential avenues for research with 1-Ethyl-1H-tetrazole specifically .
Structure-Activity Relationships
Research on tetrazole compounds has revealed important structure-activity relationships that influence their biological efficacy. For instance, studies have shown that the nature of substituents on the tetrazole ring significantly impacts antimicrobial potency. In research examining various heterocyclic tetrazole derivatives, the activity order for substituents was determined to be: 4-OMe > 4-Me > 3-OH > H > 4-Cl > 4-NO₂ . These findings provide valuable insights for structure-based design of tetrazole compounds with enhanced biological activities.
Comparison with Related Compounds
Structural Analogs
1-Ethyl-1H-tetrazole belongs to a family of tetrazole derivatives with varying substituents and structural modifications. Comparing this compound with its structural analogs provides insights into structure-property relationships and helps identify unique characteristics.
Table 3: Comparison of 1-Ethyl-1H-tetrazole with Related Compounds
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 1H-Tetrazole | Lacks ethyl substituent | Parent compound, higher acidity |
| 5-Aminotetrazole | Contains amino group at C5 position | Enhanced hydrogen bonding capability |
| 1-Ethyl-1H-tetrazol-5-amine | Contains amino group at C5 position | Different biological activity profile |
| 2-Ethyl-2H-tetrazole | Ethyl group at N2 position | Different electronic distribution |
The 1-Ethyl-1H-tetrazole differs from 1-ethyl-1H-tetrazol-5-amine primarily in that it lacks the amino group at the 5-position of the tetrazole ring. This structural difference significantly impacts the compound's chemical behavior, physical properties, and biological activities.
Isomeric Forms
Tetrazoles can exist in multiple isomeric forms depending on the position of substituents and tautomeric equilibria. For N-substituted tetrazoles like 1-Ethyl-1H-tetrazole, the position of the alkyl group determines the isomer designation (1H, 2H, etc.). These isomers exhibit different physical properties, spectroscopic characteristics, and chemical reactivities, which impact their applications in various fields.
Applications in Research and Industry
Pharmaceutical Applications
The tetrazole ring serves as an important pharmacophore in medicinal chemistry, often functioning as a bioisostere for carboxylic acid groups. This property makes 1-Ethyl-1H-tetrazole and related compounds valuable building blocks in drug discovery programs. Tetrazole-containing compounds have been investigated for various therapeutic applications, including:
Antimicrobial Agents
As noted earlier, tetrazole derivatives demonstrate significant antibacterial and antifungal properties. The specific structural features of 1-Ethyl-1H-tetrazole may contribute to activity against clinically relevant resistant Gram-positive organisms .
Anti-inflammatory Compounds
Tetrazole derivatives have shown promising anti-inflammatory activities, suggesting potential applications in treating inflammatory conditions. The mechanisms may involve inhibition of specific inflammatory mediators or pathways.
Material Science Applications
The high nitrogen content and energetic properties of tetrazole compounds make them valuable in materials science applications:
Energetic Materials
Nitrogen-rich compounds like 1-Ethyl-1H-tetrazole may serve as components in the development of high-energy materials, propellants, and explosives. The high nitrogen content contributes to favorable energy density and performance characteristics.
Coordination Polymers
The nitrogen atoms in the tetrazole ring enable these compounds to function as ligands in coordination chemistry. This property facilitates the creation of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and separation technologies.
Chemical Synthesis Applications
1-Ethyl-1H-tetrazole serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its reactivity profile enables diverse transformations, making it a versatile building block for constructing molecules with specific functional properties.
Current Research Trends
Medicinal Chemistry Investigations
Current research on tetrazole derivatives, including potential studies on 1-Ethyl-1H-tetrazole, focuses on optimizing their pharmacological properties and therapeutic applications. Structure-activity relationship studies aim to identify the most effective structural modifications for enhancing biological activity while minimizing toxicity.
A particularly promising area involves the development of novel antimicrobial agents based on tetrazole scaffolds. With the growing challenge of antibiotic resistance, compounds that can effectively target resistant bacterial strains represent a critical research priority. Studies have shown that certain tetrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics .
Green Chemistry Approaches
Sustainable synthesis of tetrazole derivatives represents another important research direction. Innovations in green chemistry approaches seek to reduce the environmental impact of tetrazole synthesis through:
-
Development of solvent-free reaction conditions
-
Utilization of catalytic systems that minimize waste generation
-
Implementation of continuous flow processes that enhance efficiency and reduce reagent consumption
-
Exploration of biocatalytic methods for selective transformations
These approaches align with broader trends toward more sustainable chemical processes across the pharmaceutical and fine chemicals industries.
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